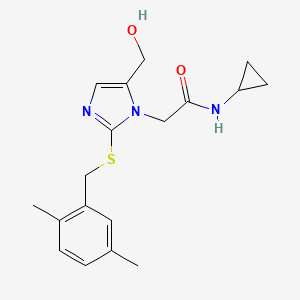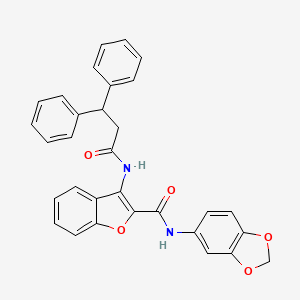![molecular formula C22H17N5O3 B2881872 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 306304-34-7](/img/new.no-structure.jpg)
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ni(II) Complexes with Schiff Base Ligands
Yu et al. (2017) explored the preparation and characterization of Ni(II) complexes with Schiff base ligands, showing their potential interactions with DNA and proteins, as well as their cytotoxicities against cancer cell lines. These complexes exhibited the ability to bind to DNA through groove and electrostatic interactions and demonstrated reasonable cytotoxicities, highlighting their potential in anticancer research Hui Yu et al., 2017.
Novel Pyranopyrazoles
Al-Amiery et al. (2012) synthesized a series of pyranopyrazoles and characterized them using various spectroscopic techniques. These compounds' molecular orbital calculations provided insights into their spatial characteristics and contributions of individual atoms, suggesting potential applications in designing molecules with specific properties A. Al-Amiery et al., 2012.
CDK2 Inhibitors
Abdel-Rahman et al. (2021) reported the design, synthesis, and anti-proliferative activity of new pyridine, pyrazolopyridine, and furopyridine derivatives. Their evaluation as CDK2 enzyme inhibitors and their cytotoxicity against various human cancer cell lines revealed several compounds with significant activity, showcasing the therapeutic potential of such molecules A. Abdel-Rahman et al., 2021.
Schiff Base System for Zn2+ Ion Detection
Azadbakht and Keypour (2012) developed a Schiff base system capable of selectively and sensitively detecting Zn2+ ions. This system's fluorescent changes upon Zn2+ addition were utilized as an AND logic gate at the molecular level, demonstrating the compound's potential in chemical sensing applications R. Azadbakht & H. Keypour, 2012.
Propriétés
Numéro CAS |
306304-34-7 |
|---|---|
Formule moléculaire |
C22H17N5O3 |
Poids moléculaire |
399.41 |
Nom IUPAC |
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(15-8-10-19(11-9-15)27(29)30)23-26-22(28)21-13-20(24-25-21)18-7-6-16-4-2-3-5-17(16)12-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |
Clé InChI |
LATLRTUTBOBCEN-UCQKPKSFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
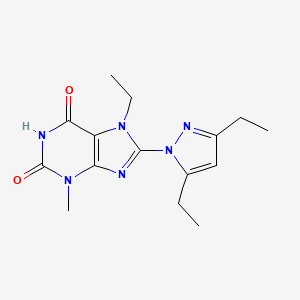
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)


![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
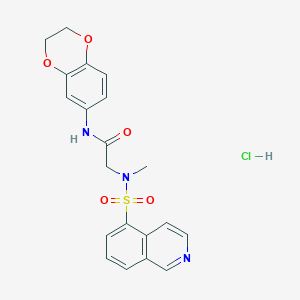
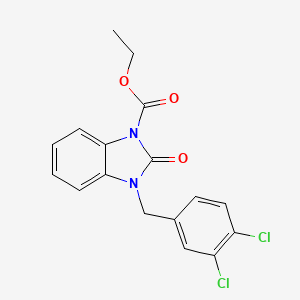
![N'-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2881806.png)
![N'-benzyl-N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2881808.png)
![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2881809.png)
